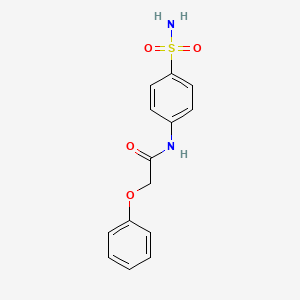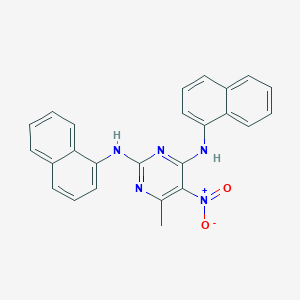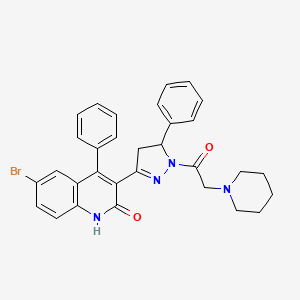![molecular formula C13H15N5O B11707090 6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-[(2E)-2-(3-Phenylpropyliden)hydrazinyl]-1,2,4-triazin-5(4H)-on ist eine chemische Verbindung mit einer komplexen Struktur, die einen Triazinring, eine Methylgruppe und eine Phenylpropylidenhydrazinylgruppe beinhaltet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Methyl-3-[(2E)-2-(3-Phenylpropyliden)hydrazinyl]-1,2,4-triazin-5(4H)-on beinhaltet typischerweise die Reaktion geeigneter Hydrazinderivate mit Triazinvorläufern unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies beinhaltet oft die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren, um sicherzustellen, dass die Verbindung die für ihre vorgesehenen Anwendungen erforderlichen Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Methyl-3-[(2E)-2-(3-Phenylpropyliden)hydrazinyl]-1,2,4-triazin-5(4H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Die Reaktionen erfordern typischerweise spezifische Reagenzien und Bedingungen, wie zum Beispiel:
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in einem alkoholischen Lösungsmittel.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation entsprechende Oxide ergeben, während Reduktion zu reduzierten Formen der Verbindung mit veränderten funktionellen Gruppen führen kann .
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-[(2E)-2-(3-Phenylpropyliden)hydrazinyl]-1,2,4-triazin-5(4H)-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebs-Eigenschaften.
Medizin: Erforscht auf seine möglichen therapeutischen Wirkungen bei verschiedenen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Methyl-3-[(2E)-2-(3-Phenylpropyliden)hydrazinyl]-1,2,4-triazin-5(4H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren .
Wissenschaftliche Forschungsanwendungen
6-METHYL-3-[(2E)-2-(3-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropylidene hydrazine moiety may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen umfassen:
- 3-[(2E)-2-(3-Phenylpropyliden)hydrazinyl]-4H-1,2,4-triazin-5-on
- 6-Methyl-2-[(2E)-2-(3-Phenylpropyliden)hydrazino]-4(1H)-pyrimidinon
Einzigartigkeit
6-Methyl-3-[(2E)-2-(3-Phenylpropyliden)hydrazinyl]-1,2,4-triazin-5(4H)-on ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. das Vorhandensein eines Triazinrings und einer Phenylpropylidenhydrazinylgruppe.
Eigenschaften
Molekularformel |
C13H15N5O |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H15N5O/c1-10-12(19)15-13(18-16-10)17-14-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,9H,5,8H2,1H3,(H2,15,17,18,19)/b14-9+ |
InChI-Schlüssel |
JSOFDKFEEMJGTG-NTEUORMPSA-N |
Isomerische SMILES |
CC1=NN=C(NC1=O)N/N=C/CCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN=C(NC1=O)NN=CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11707010.png)
![2-(2,4-dichlorophenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B11707013.png)

![4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11707017.png)
![N,N'-ethane-1,2-diylbis[4-chloro-N-(2-methylphenyl)-3-nitrobenzamide]](/img/structure/B11707038.png)



![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11707069.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11707071.png)
![6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11707075.png)
![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)

![N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)
